

# Spectroscopic and Synthetic Profile of N-methoxy-N-methylpentanamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-methoxy-*N*-methylpentanamide

Cat. No.: B187248

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for **N-methoxy-N-methylpentanamide**, a Weinreb amide of interest in organic synthesis. Due to the limited availability of specific experimental data in public databases, this guide presents predicted spectroscopic data based on the analysis of analogous structures and established principles of NMR, IR, and MS spectroscopy. A detailed, adaptable experimental protocol for its synthesis is also provided.

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-methoxy-N-methylpentanamide**. These values are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **N-methoxy-N-methylpentanamide**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~3.70	s	3H	-OCH <sub>3</sub>
~3.20	s	3H	-NCH <sub>3</sub>
~2.40	t	2H	-C(=O)CH <sub>2</sub> -
~1.60	sextet	2H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~1.35	sextet	2H	-CH <sub>2</sub> CH <sub>3</sub>
~0.90	t	3H	-CH <sub>3</sub>

Predicted for a solution in CDCl<sub>3</sub>.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **N-methoxy-N-methylpentanamide**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~175	C=O
~61	-OCH <sub>3</sub>
~34	-C(=O)CH <sub>2</sub> -
~32	-NCH <sub>3</sub>
~28	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~22	-CH <sub>2</sub> CH <sub>3</sub>
~14	-CH <sub>3</sub>

Predicted for a solution in CDCl<sub>3</sub>.

Table 3: Predicted IR Spectroscopic Data for **N-methoxy-N-methylpentanamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960-2850	Strong	C-H stretch (alkane)
~1660	Strong	C=O stretch (amide)
~1465	Medium	C-H bend (methylene)
~1380	Medium	C-H bend (methyl)
~1180	Medium	C-N stretch
~1050	Medium	C-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data for **N-methoxy-N-methylpentanamide**

m/z	Interpretation
145	[M] <sup>+</sup> (Molecular Ion)
114	[M - OCH <sub>3</sub> ] <sup>+</sup>
86	[M - N(CH <sub>3</sub> )OCH <sub>3</sub> ] <sup>+</sup>
57	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following is a general and adaptable protocol for the synthesis of **N-methoxy-N-methylpentanamide** from the corresponding acid chloride.

### Synthesis of **N-methoxy-N-methylpentanamide**

#### Materials:

- Pentanoyl chloride
- N,O-Dimethylhydroxylamine hydrochloride
- Pyridine

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

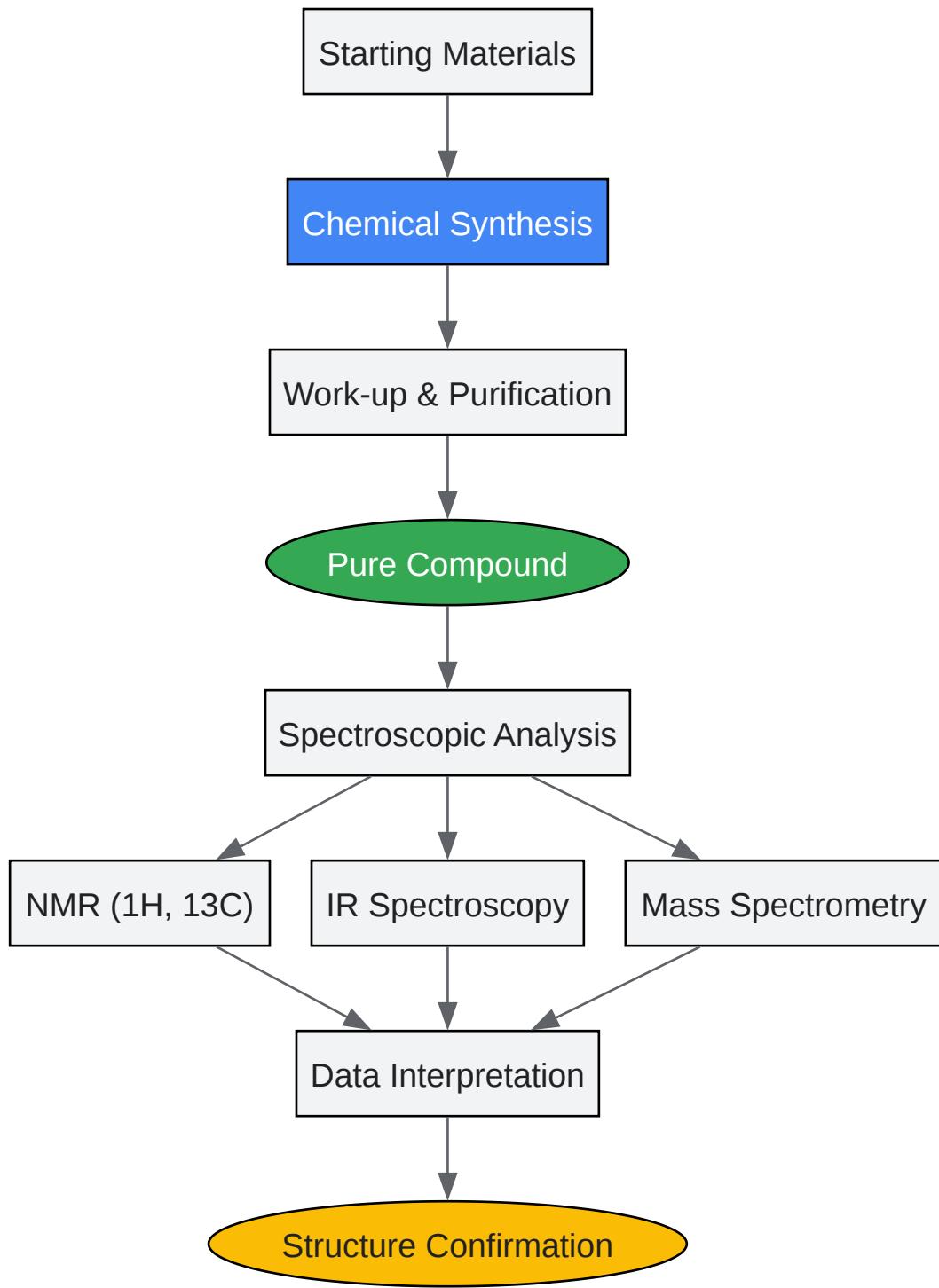
Procedure:

- To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere.
- Stir the mixture for 10 minutes, then add pentanoyl chloride (1.0 equivalent) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **N-methoxy-N-methylpentanamide**.

## Visualizations

Diagram 1: General Workflow for Synthesis and Spectroscopic Analysis

## General Workflow for Synthesis and Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to structural confirmation.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-methoxy-N-methylpentanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187248#spectroscopic-data-for-n-methoxy-n-methylpentanamide-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)